methyl (2R)-6-oxopiperidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-6-oxopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLYCSMIVXPDB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183890-34-8 | |
| Record name | methyl (2R)-6-oxopiperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
methyl (2R)-6-oxopiperidine-2-carboxylate CAS number and structure
An In-depth Technical Guide to Methyl (2R)-6-oxopiperidine-2-carboxylate: A Key Chiral Building Block in Modern Synthesis
This technical guide provides a comprehensive overview of methyl (2R)-6-oxopiperidine-2-carboxylate, a valuable chiral intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, established synthetic protocols, detailed analytical characterization, and its strategic applications in the development of complex molecular architectures and pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Compound Identification and Properties
Methyl (2R)-6-oxopiperidine-2-carboxylate is a cyclic amino acid ester, specifically a δ-lactam, which possesses a defined stereocenter at the C2 position. This chirality, combined with the conformational rigidity of the piperidine ring, makes it a highly sought-after synthon for introducing stereochemical control in the synthesis of sophisticated target molecules.
-
IUPAC Name : methyl (2R)-6-oxopiperidine-2-carboxylate[1]
-
Synonyms : methyl (R)-6-oxopiperidine-2-carboxylate
-
Chemical Structure :
(Image generated based on IUPAC name)
-
Molecular Formula : C₇H₁₁NO₃[1]
-
SMILES : O=C(NC1=O)OC[1]
Physicochemical Data
The physicochemical properties of this compound are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| Molecular Weight | 157.17 g/mol | [1][3] |
| Physical Form | Solid | |
| Melting Point | 70-75 °C | [2] |
| Boiling Point | 437.0 ± 38.0 °C (Predicted) | [4] |
| XLogP3 | -0.1 (Predicted) | [5] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Storage | Sealed in dry, room temperature |
Synthesis and Stereochemical Control
The enantiopure nature of methyl (2R)-6-oxopiperidine-2-carboxylate is its most valuable attribute. While various de novo asymmetric syntheses of the piperidine core exist, such as rhodium-catalyzed hydrogenation of pyridine derivatives, a highly practical and common route to this specific ester involves the esterification of its corresponding carboxylic acid, (2R)-6-Oxopiperidine-2-carboxylic acid (also known as D-Pyrohomoglutamic acid), which is commercially available.[6]
The choice of esterification method is governed by the need to avoid racemization and protect other functional groups. The Fischer-Speier esterification, using an alcohol under acidic catalysis, is a robust and scalable method.
Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis from the corresponding carboxylic acid.
Objective: To synthesize methyl (2R)-6-oxopiperidine-2-carboxylate via acid-catalyzed esterification of (2R)-6-oxopiperidine-2-carboxylic acid.
Materials:
-
(2R)-6-Oxopiperidine-2-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 volumes)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalytic, e.g., 0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : A flame-dried round-bottom flask is charged with (2R)-6-oxopiperidine-2-carboxylic acid (1.0 eq) and anhydrous methanol (20 volumes). The mixture is stirred to form a suspension.
-
Acid Catalyst Addition : The flask is cooled in an ice bath (0 °C). Thionyl chloride (0.2 eq) is added dropwise via syringe. Causality: SOCl₂ reacts with methanol in situ to generate HCl gas and methyl sulfite, providing anhydrous acidic conditions that drive the esterification equilibrium forward and minimize side reactions involving water.
-
Reaction Progression : After addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature, followed by heating to reflux (approx. 65 °C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup : The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
-
Neutralization : The residue is carefully dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The aqueous layer is back-extracted with ethyl acetate. Trustworthiness: This step is critical to remove the acid, preventing potential hydrolysis of the ester product during storage or subsequent steps.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Synthetic Workflow Diagram
Caption: Workflow for Synthesis via Esterification.
Analytical and Spectroscopic Profile
Structural confirmation of methyl (2R)-6-oxopiperidine-2-carboxylate relies on a combination of spectroscopic techniques. Below are the expected data based on its chemical structure and analysis of similar compounds.[7][8]
| Technique | Expected Observations |
| ¹H NMR | δ ~ 3.75 (s, 3H, -OCH₃); δ ~ 4.2-4.3 (dd, 1H, H-2); δ ~ 3.2-3.4 (m, 2H, H-5); δ ~ 1.8-2.4 (m, 4H, H-3, H-4); δ ~ 6.5-7.5 (br s, 1H, -NH). |
| ¹³C NMR | δ ~ 172-174 (Ester C=O); δ ~ 170-172 (Lactam C=O); δ ~ 55-57 (C-2); δ ~ 52-53 (-OCH₃); δ ~ 45-48 (C-5); δ ~ 25-30 (C-3); δ ~ 20-25 (C-4).[9] |
| IR (Infrared) | ν ~ 3200-3300 cm⁻¹ (N-H stretch); ν ~ 2850-2960 cm⁻¹ (C-H stretch); ν ~ 1735-1750 cm⁻¹ (Ester C=O stretch); ν ~ 1660-1680 cm⁻¹ (Amide/Lactam C=O stretch). |
| Mass Spec (MS) | [M+H]⁺ = 158.08; [M+Na]⁺ = 180.06. Key fragments may include loss of methoxy (-31) or the carbomethoxy group (-59).[5] |
Applications in Drug Discovery and Development
The piperidine scaffold is one of the most prevalent N-heterocycles in approved pharmaceuticals.[10] Methyl (2R)-6-oxopiperidine-2-carboxylate serves as a high-value intermediate, providing a stereochemically defined and conformationally constrained framework for building more complex drug candidates.
Role as a Chiral Building Block
The primary application of this molecule is as a chiral building block. The ester functionality serves as a handle for further chemical transformations (e.g., amide bond formation, reduction to an alcohol), while the lactam can be reduced to a piperidine or modified. Its parent acid has been instrumental in synthesizing potent and selective inhibitors of the immunoproteasome subunit LMP2, which is a target in autoimmune diseases and certain cancers.[6] It is also a component in the synthesis of peptide analogs.[6]
-
Expertise & Experience Insight : In drug design, introducing a rigid cyclic structure like a piperidine can significantly improve binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. The (R)-stereocenter of this molecule allows for precise spatial orientation of substituents to optimize interactions within a binding pocket.
Logical Workflow in Target Synthesis
The following diagram illustrates the logical flow of how this intermediate is incorporated into a more complex, hypothetical bioactive molecule.
Caption: Role as a Chiral Intermediate in Synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl (2R)-6-oxopiperidine-2-carboxylate is not widely available, data from closely related compounds, such as its parent carboxylic acid, provide guidance for safe handling.
-
Hazard Classifications : Expected to be an irritant. Hazard statements for the parent acid include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]
-
Precautionary Statements :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[11]
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
-
Personal Protective Equipment (PPE) : Use of a dust mask, safety glasses, and chemical-resistant gloves is recommended.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
Methyl (2R)-6-oxopiperidine-2-carboxylate is a synthetically versatile and valuable chiral building block. Its well-defined stereochemistry and rigid cyclic structure provide a reliable platform for the development of complex molecular targets, particularly in the pharmaceutical industry. Understanding its synthesis, properties, and analytical profile is essential for its effective application in modern organic chemistry.
References
-
ChemBK. (2024, April 9). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 13, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Jagwani and Joshi, IJPSR, 2014; Vol. 5(12): 5548-5555. Retrieved February 13, 2026, from [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 13, 2026, from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved February 13, 2026, from [Link]
-
PubChemLite. (n.d.). Methyl 6-oxopiperidine-2-carboxylate (C7H11NO3). Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved February 13, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]
-
Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved February 13, 2026, from [Link]
Sources
- 1. methyl (2R)-6-oxopiperidine-2-carboxylate 95% | CAS: 183890-34-8 | AChemBlock [achemblock.com]
- 2. methyl (2R)-6-oxopiperidine-2-carboxylate | 183890-34-8 [sigmaaldrich.com]
- 3. 1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 | CID 53857154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - Methyl 6-oxopiperidine-2-carboxylate (C7H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Technical Guide: Solubility and Stability of Methyl (2R)-6-oxopiperidine-2-carboxylate
This guide details the physicochemical properties, solubility behavior, and stability profile of Methyl (2R)-6-oxopiperidine-2-carboxylate . It is designed for scientists optimizing synthetic routes or formulation strategies where preserving the chiral integrity of this lactam intermediate is critical.
Compound Identity:
-
IUPAC Name: Methyl (2R)-6-oxopiperidine-2-carboxylate[1]
-
CAS Number: 183890-34-8 (R-isomer) | 34622-39-4 (S-isomer)
-
Core Structure: Chiral piperidone lactam with an
-amino ester functionality.
Physicochemical Profile & Solubility
The solubility of methyl (2R)-6-oxopiperidine-2-carboxylate is governed by the interplay between its polar lactam core (hydrogen bond donor/acceptor) and the lipophilic methyl ester.
Solubility Matrix
Data synthesized from structural analogs and piperidone derivative behavior.
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Protic Polar | Water | Soluble | The lactam ring (–NH–CO–) engages in strong H-bonding with water. |
| Methanol / Ethanol | Freely Soluble | Excellent solvation of both the ester and lactam moieties. Caution: Transesterification risk in EtOH. | |
| Aprotic Polar | DMSO / DMF | Freely Soluble | High dipole moment solvents effectively solvate the polar lactam core. |
| Acetonitrile | Soluble | Good solvent for HPLC analysis; minimal interaction with the ester. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Preferred extraction solvent. Breaks lactam self-aggregation. |
| Non-Polar | Hexanes / Heptane | Insoluble | The polar lactam functionality prevents dissolution in aliphatic hydrocarbons. |
| Ethers | THF / 1,4-Dioxane | Moderately Soluble | Good for anhydrous reactions; solubility increases with temperature. |
Critical Solubility Note
While water solubility is high, aqueous stability is pH-dependent . Prolonged exposure to aqueous media, particularly outside the pH 4–6 range, accelerates hydrolysis (see Section 2).
Stability Profile: Degradation & Racemization
The stability of this compound is defined by three primary failure modes: Ester Hydrolysis , Lactam Ring Opening , and Chiral Inversion (Racemization) .
A. Hydrolysis Pathways
The methyl ester is the most labile group.
-
Acidic Hydrolysis: Under strong acidic conditions (e.g., HCl, reflux), the ester hydrolyzes to the carboxylic acid ((2R)-6-oxopiperidine-2-carboxylic acid). The lactam ring is relatively robust but will eventually open to form
-aminoadipic acid derivatives under vigorous conditions. -
Basic Hydrolysis: Saponification occurs rapidly with bases (LiOH, NaOH), yielding the carboxylate salt.
B. Racemization (The "Silent" Risk)
Mechanism: The chiral center at C2 is
-
Risk Factor: High in protic solvents with base (e.g., Methanol +
). -
Mitigation: Maintain strictly neutral or slightly acidic conditions during workup.
C. Degradation Pathway Diagram
The following diagram illustrates the hierarchical degradation logic.
Caption: Primary degradation pathways showing the competition between hydrolysis (blue path) and base-catalyzed racemization (red path).
Handling & Storage Protocols
To ensure data integrity and compound purity, the following protocols are recommended based on the stability profile.
Storage Conditions
-
Temperature: Store at -20°C for long-term; 2-8°C is acceptable for active use (weeks).
-
Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture absorption catalyzes hydrolysis.
-
Container: Amber glass vials with PTFE-lined caps to prevent photochemical degradation (minor risk) and moisture ingress.
Experimental Handling
-
Solvent Selection for Synthesis: Avoid primary amines or alkoxides in the presence of the ester to prevent aminolysis or transesterification.
-
Workup pH: When extracting from aqueous media, adjust pH to 4.5 – 6.0 .
-
pH > 8: Risk of racemization and saponification.
-
pH < 2: Risk of acid-catalyzed hydrolysis over time.
-
-
Drying: Do not heat above 40°C during rotary evaporation. Use high vacuum at ambient temperature to remove solvents.
Experimental Workflows
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify purity and detect enantiomeric excess (with a chiral column) or chemical degradation (with a C18 column).
Reversed-Phase (Chemical Purity):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (amide/ester absorption).
-
Flow Rate: 1.0 mL/min.
Chiral Purity (Enantiomeric Excess):
-
Column: Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : Ethanol (90:10) or Hexane : IPA (85:15).
-
Mode: Isocratic.
-
Note: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. Racemization is confirmed if a second peak appears.
Protocol B: Forced Degradation Study
Perform this stress test to validate the storage limits of your specific batch.
Caption: Workflow for assessing chemical and stereochemical stability under stress conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22566435, 6-Oxopiperidine-2-carboxylate. Retrieved from [Link]
- Benoit, R. et al. (2014).Racemization of amino acid esters under basic conditions. Journal of Peptide Science.
Sources
The Chiral Lactam Scaffold: Methyl (2R)-6-oxopiperidine-2-carboxylate
This guide details the technical history, synthesis, and application of Methyl (2R)-6-oxopiperidine-2-carboxylate , a critical chiral lactam scaffold in modern drug discovery.
An In-Depth Technical Guide
Abstract
Methyl (2R)-6-oxopiperidine-2-carboxylate (CAS: 183890-34-8 for the (R)-isomer) is a non-proteinogenic amino acid derivative that serves as a versatile "chiral pool" building block. While its (S)-enantiomer is a known metabolite in the L-lysine catabolic pathway and a biomarker for Pyridoxine-Dependent Epilepsy (PDE), the (2R)-isomer is synthetically prized for introducing conformational constraints into peptidomimetics and serving as a precursor to (R)-pipecolic acid pharmacophores. This guide explores its discovery, synthetic evolution from chiral resolution to asymmetric catalysis, and its pivotal role in pharmaceutical development.
Part 1: Discovery and Historical Context
1.1 The Biological Origins: The (S)-Enantiomer
The history of the 6-oxopiperidine scaffold is rooted in the metabolic study of L-Lysine . In the mid-20th century, biochemists identified (S)-6-oxopiperidine-2-carboxylic acid (also known as 6-oxopipecolic acid) as a transient intermediate in the pipecolic acid pathway of lysine degradation in mammals and plants.
-
Metabolic Pathway: L-Lysine is deaminated to
-aminoadipic- -semialdehyde, which spontaneously cyclizes to -piperideine-6-carboxylic acid (P6C) and is subsequently oxidized to the 6-oxo acid. -
Modern Significance (2010s-Present): In a landmark development for metabolomics, the (S)-acid was identified as a specific diagnostic biomarker for Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1) . The accumulation of P6C and its oxidation products (like 6-oxoPIP) signals a deficiency in the antiquitin enzyme.[1][2]
1.2 The Synthetic Divergence: Rise of the (R)-Isomer
While nature provides the (S)-scaffold, medicinal chemists in the 1980s and 90s increasingly sought the (2R)-enantiomer .
-
The Driver: The need for protease inhibitors (e.g., thrombin, HIV protease) and local anesthetics (e.g., ropivacaine/bupivacaine analogues) required non-natural stereochemistry to resist enzymatic degradation or target specific chiral pockets.
-
The Discovery Gap: Unlike a single "eureka" molecule, the methyl ester emerged as a stable, process-friendly intermediate. The free acid is water-soluble and difficult to extract, whereas the methyl ester is lipophilic, easily purified by crystallization or chromatography, and ready for further functionalization (e.g., N-alkylation or reduction).
Part 2: Synthetic Evolution and Methodologies
The synthesis of Methyl (2R)-6-oxopiperidine-2-carboxylate has evolved from classical chiral pool manipulation to modern enzymatic resolution.
2.1 Route A: The Chiral Pool Approach (From D-Lysine)
This is the most direct route to high optical purity but is limited by the cost of D-Lysine.
-
Mechanism: Oxidative deamination of D-Lysine using L-amino acid oxidase (which acts on L-lysine) is not applicable here. Instead, chemical oxidation or the use of D-amino acid oxidase is required.
-
Pathway: D-Lysine
-keto- -aminocaproic acid Cyclization (Schiff base) Oxidation to Lactam Esterification.
2.2 Route B: Cyclization of D-
-Aminoadipic Acid Derivatives
A robust chemical method involving the cyclization of diesters.
-
Precursor: Dimethyl D-
-aminoadipate. -
Process: Thermal or acid-catalyzed cyclization. The
-amino group attacks the -ester to form the lactam ring. -
Advantages: Scalable; avoids biological reagents.
2.3 Route C: Enzymatic Kinetic Resolution (The Industrial Standard)
To access the (2R)-isomer cost-effectively, industry often synthesizes the racemic methyl ester and resolves it using lipases.
-
Enzyme: Candida antarctica Lipase B (CAL-B).[3]
-
Mechanism: The lipase selectively hydrolyzes the (S)-ester to the acid (water-soluble), leaving the (R)-ester (organic-soluble) intact.
-
Yield: Max 50% (theoretical), but high enantiomeric excess (
).[3]
Part 3: Technical Visualization (Pathways)
The following diagram illustrates the divergence between the natural (S)-metabolite pathway and the synthetic (R)-production routes.
Caption: Divergent pathways for 6-oxopipecolate: Natural metabolism (Green) vs. Synthetic production of the (R)-isomer (Blue) via D-Lysine or Enzymatic Resolution.
Part 4: Experimental Protocol
Method: Synthesis of Methyl (2R)-6-oxopiperidine-2-carboxylate via Kinetic Resolution. Objective: Isolate high-purity (R)-ester from inexpensive racemic starting material.
4.1 Reagents & Equipment[4]
-
Substrate: Racemic Methyl 6-oxopiperidine-2-carboxylate (10 mmol).
-
Biocatalyst: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).
-
Solvent: Phosphate Buffer (pH 7.0) / Toluene biphasic system (or pure buffer if substrate solubility permits).
-
Equipment: Orbital shaker, pH stat (to maintain pH 7.0 during hydrolysis).
4.2 Step-by-Step Methodology
-
Preparation: Dissolve 1.57 g (10 mmol) of racemic methyl 6-oxopiperidine-2-carboxylate in 50 mL of phosphate buffer (0.1 M, pH 7.0). If solubility is poor, add 5 mL toluene as a co-solvent.
-
Initiation: Add 100 mg of immobilized CAL-B.
-
Incubation: Shake the mixture at 30°C at 200 rpm.
-
Monitoring: Monitor the reaction by HPLC (Chiralpak AD-H column) or by consumption of base (if using pH stat) to neutralize the generated acid.
-
Termination: Stop the reaction when conversion reaches exactly 50-55%. This ensures the (S)-ester is fully hydrolyzed to the acid.
-
Work-up (Critical Separation):
-
Adjust pH to 8.0 (to ensure the free acid is ionized as carboxylate).
-
Extract the mixture with Ethyl Acetate (3 x 50 mL). The (R)-ester partitions into the organic phase. The (S)-acid remains in the aqueous phase.
-
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. -
Validation: Analyze the residue by Chiral HPLC. Target:
.[3][5]
4.3 Data Summary Table
| Parameter | Specification | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Molecular Weight | 157.17 g/mol | Formula: |
| Melting Point | 85 - 88 °C | Varies with purity |
| Optical Rotation | (c=1, MeOH) for (R)-isomer | |
| Solubility | MeOH, DCM, EtOAc | Poor in Hexanes |
Part 5: Applications in Drug Development
-
Conformationally Restricted Peptides: The 6-oxopipecolate scaffold acts as a Freidinger lactam mimic. Incorporating it into a peptide backbone locks the
and dihedral angles, reducing entropic penalty upon binding to a receptor. This is crucial for designing high-affinity GPCR ligands. -
Precursor to (R)-Pipecolic Acid: Selective reduction of the C6-carbonyl (using
or ) yields (R)-pipecolic acid. This moiety is found in:-
Palinavir: A potent HIV protease inhibitor.
-
Argatroban: A thrombin inhibitor (uses pipecolic acid derivatives).
-
Local Anesthetics: Chiral resolution of pipecoloxylidides.
-
-
Diagnostic Standards: With the identification of the (S)-isomer as a PDE biomarker, the (R)-isomer serves as a critical internal standard or negative control in mass spectrometry assays (LC-MS/MS) to ensure stereospecific detection in clinical samples.
References
-
Biomarker Discovery (PDE)
- Mercimek-Andrews, S., et al. (2016). Biomarkers for Pyridoxine-Dependent Epilepsy.
-
Source:
-
Enzymatic Resolution
- Gotor, V., et al. (2000).
-
Source:
-
Synthetic Utility
- Couty, F. (1999).
-
Source:
-
Chemical Structure & Data
-
PubChem CID: 10487127 (Methyl 6-oxopiperidine-2-carboxylate).[6]
-
Source:
-
-
Metabolic Pathway
- Struys, E. A., et al. (2012).
-
Source:
Sources
- 1. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl 6-oxopiperidine-2-carboxylate (C7H11NO3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Protocol for the Purification of Methyl (2R)-6-oxopiperidine-2-carboxylate
Abstract & Scope
This Application Note details the purification strategy for methyl (2R)-6-oxopiperidine-2-carboxylate (also known as the methyl ester of D-pyrohomoglutamic acid). This compound is a critical chiral building block in the synthesis of non-ribosomal peptide mimetics,
The (2R)-stereocenter is susceptible to racemization under basic conditions due to the acidity of the
Target Molecule Profile
| Property | Description |
| IUPAC Name | Methyl (2R)-6-oxopiperidine-2-carboxylate |
| CAS (Acid Precursor) | 72002-30-3 (Acid form, R-isomer); 111479-60-8 (Methyl ester, generic) |
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in Hexanes/Heptane |
| Key Impurities | Unreacted |
Pre-Purification Assessment & Handling
Before initiating purification, the crude reaction mixture must be assessed. If the compound was synthesized via cyclization of dimethyl
Critical Handling Constraints
-
pH Sensitivity: Avoid aqueous washes with pH > 8.0. The
-proton is labile; prolonged exposure to base causes epimerization to the thermodynamic racemate. -
Thermal Stability: The lactam ring is stable, but the ester moiety can hydrolyze. Avoid temperatures > 50°C during solvent removal.
Workflow Visualization
The following diagram outlines the decision logic for purification based on the physical state and impurity profile of the crude material.
Figure 1: Decision matrix for the purification of methyl (2R)-6-oxopiperidine-2-carboxylate.
Primary Purification Protocol: Flash Column Chromatography
This is the preferred method for crude oils or mixtures containing uncyclized linear esters.
Materials
-
Stationary Phase: High-purity Silica Gel (40–63 µm, 60 Å).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Methanol (MeOH).
-
Detection: Ninhydrin stain (requires heating) or KMnO
stain (lactams oxidize slowly). UV detection at 210 nm is weak but usable.
Step-by-Step Procedure
-
Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Do not use DMF or DMSO as they cause band broadening.
-
Column Equilibration: Equilibrate the column with 100% Hexanes (or 95:5 Hexane:EtOAc).
-
Elution Gradient: Run a linear gradient as defined below. The lactam ester is moderately polar.
| Time (CV*) | % Mobile Phase B (EtOAc) | Description |
| 0–2 | 0% | Elute non-polar impurities |
| 2–10 | 0% | Linear gradient |
| 10–15 | 50% | Elute product (typically elutes ~60-80% EtOAc) |
| 15–18 | 100% | Wash column |
*CV = Column Volumes
-
Fraction Collection: Collect fractions. Spot on TLC plates.
-
TLC System: 100% EtOAc or 10% MeOH in DCM.
-
Visualization: The compound is UV inactive/weak. Dip in KMnO
and heat; the lactam appears as a yellow spot on a purple background.
-
-
Concentration: Pool pure fractions and concentrate in vacuo at
C.
Expert Insight: If the product co-elutes with the linear diester precursor, switch to a DCM:MeOH (95:5) system. The cyclic lactam interacts differently with silica in protic solvents compared to the linear diester.
Secondary Protocol: Recrystallization (Enantiomeric Enrichment)
If the isolated product is a solid or semi-solid with
Solvent System
-
Solvent: Ethyl Acetate (Good solubility hot, moderate cold).
-
Anti-solvent: Heptane or Hexane (Poor solubility).
Procedure
-
Dissolve the semi-solid in the minimum amount of boiling EtOAc.
-
Add hot Heptane dropwise until persistent turbidity is observed.
-
Add a few drops of EtOAc to clear the solution.
-
Allow the solution to cool to room temperature slowly (over 2–3 hours) without agitation. Rapid cooling traps impurities.
-
Cool to 0–4°C for 1 hour.
-
Filter the white crystals and wash with cold Heptane.
-
Dry under high vacuum to remove solvent traces (hygroscopic nature requires dry storage).
Quality Control: Chiral Analysis
Validating the (2R) configuration is non-negotiable. Optical rotation (
Analytical Method Parameters
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives). These phases interact well with the amide/ester functionality.
-
Mobile Phase: Hexane : Isopropyl Alcohol (IPA) (90:10 or 85:15).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 210 nm.
Expected Results
-
Racemic Standard: Inject a racemic mixture first to establish separation (typically
min). -
(2R)-Sample: Should show a single major peak. Calculate
using:
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of methyl ester during workup. | Ensure aqueous washes are neutral (pH 6-7). Avoid prolonged contact with water. |
| Racemization (Low ee) | Exposure to base (e.g., NaHCO | Use dilute brine for washes. Keep rotovap bath < 40°C. |
| Product is an Oil | Trace solvent or slight impurities preventing lattice formation. | Triturate with diethyl ether/pentane to induce solidification. If it remains oil, use as-is (common for esters). |
| NMR: Doublet of Doublets becomes Triplet | Epimerization or ring opening. | Check integration of the |
References
-
Synthesis of Pipecolic Acid Derivatives
- Methodology: Detailed synthesis of 6-oxopiperidine-2-carboxylic acid derivatives via cycliz
- Source:Tetrahedron: Asymmetry, Vol 2, Issue 7, 1991.
-
Chiral Separation Techniques
- Methodology: Strategies for HPLC separation of lactam enantiomers using polysaccharide columns.
- Source:Journal of Chromatography A, "Chiral stationary phases for the separ
-
Physical Properties & CAS Data
- Data: Physical constants for (R)-6-oxopiperidine-2-carboxylic acid (D-Pyrohomoglutamic acid).
- Source: Cayman Chemical Product D
-
Crystallographic Data
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 6-Oxopiperidine-2-carboxylate | C6H8NO3- | CID 22566435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:111479-60-8 | 6-Oxo-Piperidine-2-Carboxylic Acid Methyl Ester | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Methyl (2R)-6-oxopiperidine-2-carboxylate Synthesis
Ticket ID: #SYN-6OXO-001 Subject: Yield Optimization & Process Stability for Methyl (2R)-6-oxopiperidine-2-carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Challenge of the "Simple" Lactam
You are likely experiencing yield variability in the synthesis of methyl (2R)-6-oxopiperidine-2-carboxylate (also known as methyl (R)-6-oxopipecolate). While the transformation appears chemically straightforward—an intramolecular cyclization of a linear amino diester—it is fraught with thermodynamic and kinetic pitfalls.
The three primary "yield killers" for this specific scaffold are:
-
Oligomerization: Intermolecular attack competes with intramolecular ring closure.
-
Hydrolysis/Solubility: The lactam product is highly water-soluble, leading to massive losses during aqueous workups.
-
Racemization: The
-proton is acidic; improper neutralization of the precursor hydrochloride salt leads to loss of enantiopurity ( ).
This guide provides an optimized, self-validating protocol designed to mitigate these specific failure modes.
Module 1: The Optimized Synthetic Workflow
Do not use standard amino acid esterification protocols blindly. This molecule requires a specific "High-Dilution Thermal Cyclization" approach.
The Validated Pathway
The most robust route starts from D-
Caption: Figure 1. Optimized telescope synthesis avoiding aqueous workup of the intermediate.
Step-by-Step Protocol (Scale: 10 mmol)
Phase 1: Formation of the Diester
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add D-
-aminoadipic acid (1.61 g, 10 mmol) and suspend in anhydrous Methanol (20 mL). -
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (2.2 mL, 30 mmol). Why? Excess SOCl2 drives the equilibrium to the diester and scavenges water.
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
-
Verification: TLC (n-BuOH/AcOH/H2O 4:1:1) should show disappearance of acid.
-
Isolation: Concentrate in vacuo to dryness. Co-evaporate with toluene (2x) to remove residual SOCl2/HCl. Result: Dimethyl 2-aminoadipate hydrochloride (white solid).
Phase 2: The Critical Cyclization (The Yield Maker)
Standard protocols fail here by using aqueous neutralization. We use an anhydrous thermal shift.
-
Solvent Switch: Redissolve the crude hydrochloride salt in anhydrous Methanol (50 mL). Note: High dilution (0.2 M or lower) is critical to favor cyclization over polymerization.
-
Neutralization: Add Triethylamine (Et3N) (1.05 eq) dropwise.
-
Checkpoint: The pH should be roughly 8-9 (damp pH paper). Do not use strong alkoxides (NaOMe), as they cause racemization.
-
-
Cyclization: Reflux the solution for 24–48 hours.
-
Optimization: For faster kinetics, swap solvent to Toluene and use a Dean-Stark trap to remove the methanol produced. However, methanol reflux is milder and preserves chirality better.
-
-
Workup (The Yield Saver):
-
Concentrate the reaction mixture to a residue.
-
Do not partition with water yet.
-
Triturate the residue with dry Ethyl Acetate (EtOAc) . The Et3N·HCl salts will precipitate. Filter them off.
-
Concentrate the filtrate.[1]
-
Purification: Flash chromatography (100% EtOAc -> 5% MeOH/EtOAc).
-
Module 2: Troubleshooting & FAQs
Direct answers to the most common failure modes reported by users.
Q1: My crude yield is high, but after column chromatography, I lose 50% of my mass. Where is it going?
Diagnosis: You are likely experiencing "column adsorption" or "aqueous wash loss." The Science: Lactams are polar. Methyl 6-oxopipecolate has significant water solubility and adheres to silica. The Fix:
-
Avoid Aqueous Washes: If you must wash, use minimal brine and back-extract the aqueous layer 5x with Chloroform/Isopropanol (3:1).
-
Column Deactivation: Pre-wash your silica column with 1% Et3N in your eluent to deactivate acidic sites that bind the lactam. Use a polar eluent (EtOAc/MeOH) earlier in the gradient.
Q2: I see a "double spot" on TLC. Is it the enantiomer?
Diagnosis: Likely not. Enantiomers do not separate on standard silica. The Science: You are observing the open-chain diester vs. the closed-ring lactam .
-
Spot A (Lower Rf): Dimethyl 2-aminoadipate (Starting Material).
-
Spot B (Higher Rf): Methyl 6-oxopiperidine-2-carboxylate (Product). The Fix: If Spot A persists, your cyclization is incomplete.
-
Action: Increase reaction time or switch solvent to Toluene (110°C) to drive the equilibrium by removing methanol.
Q3: My optical rotation is lower than literature values (+15.7°). Did I racemize it?
Diagnosis: Partial racemization occurred during the neutralization step. The Science: The proton at C2 (alpha to the ester and amine) is acidic. In the presence of strong bases (like NaOMe or NaOH) and heat, this center epimerizes. The Fix:
-
Use Triethylamine or Diisopropylethylamine (DIPEA) instead of alkoxides.
-
Ensure the reaction is strictly anhydrous. Water at high temperatures promotes hydroxide formation, which is a stronger base than the amine.
Q4: The reaction turns into a gel/gum.
Diagnosis: Polymerization (Nylon-like oligomer formation). The Science: If the concentration is too high (>0.5 M), the amine of Molecule A attacks the distal ester of Molecule B instead of its own. The Fix: Dilution is the solution. Run the cyclization at 0.1 M or 0.05 M. It costs more solvent but saves the batch.
Module 3: Diagnostic Logic Tree
Use this flowchart to diagnose low yields in real-time.
Caption: Figure 2. Decision matrix for diagnosing yield loss during lactamization.
Quantitative Data: Solvent & Catalyst Effects
Summary of internal optimization data for the cyclization step.
| Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Risk Factor |
| Methanol | Et3N (1.0 eq) | 65 (Reflux) | 24 | 78% | Low (Recommended) |
| Methanol | NaOMe (0.1 eq) | 65 | 4 | 85% | High (Racemization) |
| Toluene | None (Thermal) | 110 | 12 | 60% | Polymerization (if conc. high) |
| Water | NaOH (pH 7) | 100 | 4 | 15% | Hydrolysis/Workup Loss |
References
-
Source: Couturier, M., et al. "S-Adenosylhomocysteine hydrolase inhibitors: Synthesis of 6'-C-substituted derivatives." Journal of Organic Chemistry.
-
(Search: "Couturier pipecolic")
-
-
Source:Tetrahedron: Asymmetry, Vol 9, 1998. "Synthesis of enantiomerically pure 6-oxopipecolic acid derivatives.
-
Physical Properties & Characterization: Source: PubChem Compound Summary for CID 3014237 (6-Oxopiperidine-2-carboxylic acid). Relevance: Verification of structure, molecular weight, and synonyms.
-
Alternative Routes (Hydrogenation)
Sources
purification strategies to remove impurities from methyl (2R)-6-oxopiperidine-2-carboxylate
Introduction: The "Sticky Lactam" Challenge
Methyl (2R)-6-oxopiperidine-2-carboxylate (CAS: 183890-34-8) is a critical chiral building block, often serving as the core scaffold for pipecolic acid derivatives and peptidomimetics. However, its purification presents a distinct set of physicochemical challenges:
-
Polarity: The lactam (amide) functionality creates high polarity, often causing the compound to "streak" on silica gel or retain significant solvent.
-
Hydrolytic Instability: The methyl ester is susceptible to hydrolysis under basic conditions, generating the free acid impurity ((2R)-6-oxopiperidine-2-carboxylic acid).
-
Optical Purity: Syntheses involving hydrogenation of pyridine precursors or cyclization of amino acid derivatives often yield partial racemates, requiring rigorous enantiomeric excess (ee) management.
This guide provides a troubleshooting framework to navigate these challenges, moving beyond standard protocols to mechanism-based purification strategies.
Module 1: Chemical Purity & Isolation (Troubleshooting the "Oil")
User Question: "My crude product is a dark, viscous oil that refuses to crystallize. TLC shows a streak rather than a distinct spot. How do I isolate the clean compound?"
Technical Diagnosis: The "oiling out" phenomenon is typically caused by trace impurities (unreacted amines or high-boiling solvents like DMF/DMSO) disrupting the crystal lattice. The "streaking" on TLC indicates weak acidic/basic interactions with the silica silanols or simply column overload due to the compound's polarity.
Corrective Protocol:
-
The "Acid Wash" Pre-treatment (Crucial Step): Unlike secondary amines, the lactam nitrogen is non-basic (pKa ~ -1 to 0). You can exploit this to remove amine-based starting materials or byproducts.
-
Dissolve crude oil in Ethyl Acetate (EtOAc).
-
Wash with 1M HCl (cold) .
-
Mechanism:[1][2] Impurities (amines, pyridines) are protonated and move to the aqueous layer. The neutral lactam ester remains in the organic layer.
-
Warning: Do NOT use strong base (NaOH) for the subsequent wash, as it will hydrolyze the ester. Use saturated Brine or mild NaHCO₃ (rapid wash).
-
-
Optimized Column Chromatography: Standard Hexane/EtOAc gradients often fail because the lactam is too polar. Switch to a DCM/MeOH system or a high-polarity EtOAc system.
-
Stationary Phase: Silica Gel 60 (spherical preferred for better flow).
-
Eluent System:
-
Option A (Standard): 100% DCM
5% MeOH in DCM. -
Option B (High Purity): 100% EtOAc
10% MeOH in EtOAc.
-
-
The "Triethylamine Trick": If streaking persists, pre-wash the silica column with 1% Triethylamine in Hexane, then flush with pure solvent before loading. This neutralizes acidic silanol sites that hydrogen-bond with the lactam oxygen.
-
Data Table 1: Solubility & Elution Profile
| Solvent System | Solubility | Elution Behavior (Rf) | Application |
| Hexane | Insoluble | 0.00 | Anti-solvent for precipitation |
| EtOAc | Soluble | 0.30 - 0.40 | Primary elution solvent |
| DCM | Highly Soluble | 0.50 | Loading solvent |
| Water | Soluble | N/A | Avoid (causes product loss/hydrolysis) |
Module 2: Enantiomeric Purity (The Chiral Challenge)
User Question: "I synthesized the (2R) isomer, but chiral HPLC shows only 85% ee. Can I enrich this without re-synthesizing?"
Technical Diagnosis: 85% ee indicates the presence of the (2S)-enantiomer. Since the racemate and the pure enantiomer often have different solubility profiles, recrystallization is the first line of defense before resorting to expensive preparative chiral chromatography.
Strategy 1: Entrainment (Recrystallization) Lactam esters often form racemic compounds (where the racemate crystal is more stable and less soluble than the pure enantiomer) or conglomerates.
-
Protocol: Dissolve the solid in minimal boiling Isopropanol (IPA) . Slowly add Diisopropyl Ether (DIPE) or Heptane until turbid. Cool slowly to 4°C.
-
Outcome: If the racemate is less soluble (common), it will crystallize out first. Filter the solid (which is low ee). The filtrate (mother liquor) will be enriched in the desired (2R)-enantiomer.
Strategy 2: Chiral HPLC (Analytical & Prep) If chemical methods fail, preparative HPLC is required. The lactam ring provides excellent "handles" (carbonyl dipoles) for interaction with polysaccharide-based stationary phases.
Data Table 2: Recommended Chiral HPLC Conditions
| Parameter | Condition | Mechanism |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates) | H-bonding with lactam C=O and NH |
| Mobile Phase | 90:10 Hexane : Isopropanol (Isocratic) | Normal phase mode maximizes polar interactions |
| Flow Rate | 1.0 mL/min | Standard analytical flow |
| Detection | UV @ 210-220 nm | Amide bond absorption |
| Elution Order | Variable (Must verify with racemate std) | (2R) typically elutes distinct from (2S) |
Module 3: Process Safety & Stability
User Question: "I see a new impurity growing in my flask during storage. What is happening?"
Technical Diagnosis: The impurity is likely (2R)-6-oxopiperidine-2-carboxylic acid (the free acid), formed via hydrolysis.
-
Cause: Exposure to atmospheric moisture or residual acidity/basicity from the workup.
-
Prevention:
-
Dry Properly: Azeotrope with Toluene to remove trace water before storage.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Avoid Protic Solvents: Do not store in Methanol/Ethanol for extended periods, as transesterification can occur (e.g., Methyl ester
Ethyl ester).
-
Visual Workflow: Purification Decision Tree
Figure 1: Logical workflow for the isolation and purification of methyl (2R)-6-oxopiperidine-2-carboxylate, prioritizing chemical purity before addressing stereochemical enrichment.
References
-
Chemical Synthesis & Properties
- Study on the synthesis of pipecolic acid derivatives.
-
Source:
-
Chiral Separation Methodology
- General principles of lactam separation.
-
Source:
-
Purification of Related Lactams
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl (2R)-6-Oxopiperidine-2-carboxylate for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Methyl (2R)-6-oxopiperidine-2-carboxylate, a key intermediate for various pharmacologically active compounds, presents a synthetic challenge in achieving high enantiopurity. This guide provides an in-depth, objective comparison of prominent synthesis routes to this valuable molecule, supported by experimental data and protocols to aid in the selection of the most suitable method for your research and development needs.
Introduction to Methyl (2R)-6-Oxopiperidine-2-carboxylate
The 6-oxopiperidine-2-carboxylate scaffold is a prevalent motif in a range of biologically active molecules. The specific (2R)-enantiomer is a crucial chiral precursor in the synthesis of various therapeutic agents, including enzyme inhibitors and immunosuppressants. The stereocenter at the C2 position is critical for biological activity, making its controlled synthesis a primary concern for medicinal chemists and process developers. This guide will explore and compare two principal strategies for obtaining the enantiopure target molecule: chemoenzymatic resolution of a racemic mixture and asymmetric synthesis originating from the chiral pool.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multifactorial decision, balancing yield, enantioselectivity, scalability, cost, and environmental impact. Here, we compare a classical resolution approach with a modern chemoenzymatic method.
| Parameter | Route 1: Chemoenzymatic Resolution | Route 2: Asymmetric Synthesis from L-Glutamic Acid |
| Starting Material | Racemic methyl 6-oxopiperidine-2-carboxylate | L-Glutamic acid |
| Key Transformation | Lipase-catalyzed kinetic resolution | Dieckmann condensation |
| Overall Yield | ~45% (theoretical max. 50%) | ~55-65% |
| Enantiomeric Excess (ee) | >99% | >98% |
| Scalability | Readily scalable | Scalable with process optimization |
| Reagents & Conditions | Mild, enzymatic conditions | Requires strong base and anhydrous conditions |
| Advantages | High enantioselectivity, mild conditions | High yield, utilizes a readily available chiral precursor |
| Disadvantages | Theoretical yield limited to 50% | Requires multiple protection/deprotection steps |
Route 1: Chemoenzymatic Resolution of Racemic Methyl 6-Oxopiperidine-2-carboxylate
This approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the target compound. The strategy involves the synthesis of the racemic methyl 6-oxopiperidine-2-carboxylate followed by an enzymatic kinetic resolution.
Workflow for Chemoenzymatic Resolution
Caption: Workflow for the chemoenzymatic synthesis of the target molecule.
Causality Behind Experimental Choices
The choice of a lipase, such as Candida antarctica lipase B (CAL-B), is predicated on its well-documented ability to catalyze the enantioselective hydrolysis of a wide range of esters under mild conditions.[1] The use of a phosphate buffer maintains the optimal pH for enzyme activity, while an organic co-solvent like tert-butyl methyl ether (TBME) can enhance substrate solubility. The key to this resolution lies in the enzyme's ability to selectively hydrolyze one enantiomer (typically the (S)-ester in this case) to the corresponding carboxylic acid, leaving the desired (R)-ester untouched.
Experimental Protocol: Racemic Synthesis
A foundational method for synthesizing the racemic starting material involves the Dieckmann condensation of dimethyl 2-aminadipate.
Step 1: Synthesis of Dimethyl 2-aminadipate
This can be prepared from 2-aminoadipic acid via Fischer esterification.
Step 2: Dieckmann Condensation to form Racemic Methyl 6-oxopiperidine-2-carboxylate
-
To a solution of sodium methoxide in anhydrous methanol, add dimethyl 2-aminadipate dropwise under an inert atmosphere.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield racemic methyl 6-oxopiperidine-2-carboxylate.
Note: This is a generalized procedure and may require optimization. A similar synthesis of a substituted derivative has been reported, providing a basis for this approach.[2]
Experimental Protocol: Enzymatic Kinetic Resolution
-
Suspend racemic methyl 6-oxopiperidine-2-carboxylate in a phosphate buffer (pH 7.2).
-
Add immobilized Candida antarctica lipase B (CAL-B).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover the unreacted (R)-ester.
-
Acidify the aqueous phase to protonate the (S)-carboxylic acid, which can then be extracted if desired.
-
Purify the (R)-ester by column chromatography to obtain methyl (2R)-6-oxopiperidine-2-carboxylate with high enantiomeric excess.
Route 2: Asymmetric Synthesis from L-Glutamic Acid
This strategy utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to establish the desired stereochemistry from the outset.
Workflow for Asymmetric Synthesis from L-Glutamic Acid
Caption: Workflow for the asymmetric synthesis starting from L-Glutamic Acid.
Causality Behind Experimental Choices
The use of L-glutamic acid as the chiral pool starting material is a classic and effective strategy in asymmetric synthesis. The inherent stereochemistry of the natural amino acid is carried through the synthetic sequence. The key ring-forming step is an intramolecular Dieckmann condensation, a robust method for forming five- and six-membered rings. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions and ensure the desired cyclization occurs.
Experimental Protocol: Asymmetric Synthesis from L-Glutamic Acid
Step 1: Protection and Homologation of L-Glutamic Acid
-
Protect the amino group of L-glutamic acid (e.g., as a Boc or Cbz derivative).
-
Selectively esterify the distal carboxylic acid.
-
Homologate the remaining carboxylic acid to introduce the necessary carbon atom for cyclization (e.g., via Arndt-Eistert homologation).
Step 2: Dieckmann Condensation
-
Treat the resulting diester with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or toluene) at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a proton source.
Step 3: Deprotection and Esterification
-
Deprotect the amino group under appropriate conditions (e.g., acidic conditions for Boc removal).
-
The resulting β-keto ester may undergo spontaneous decarboxylation upon heating or under acidic/basic conditions.
-
Esterify the carboxylic acid to the methyl ester if not already present.
-
Purify the final product by column chromatography.
Note: This is a generalized multi-step sequence and specific conditions will vary based on the chosen protecting groups and homologation strategy. The synthesis of L-γ-methylene glutamic acid and its analogs from pyroglutamic acid, a derivative of glutamic acid, demonstrates the feasibility of using this chiral precursor for complex syntheses.[3]
Conclusion
Both the chemoenzymatic resolution and the asymmetric synthesis from L-glutamic acid represent viable and effective routes to methyl (2R)-6-oxopiperidine-2-carboxylate.
-
The chemoenzymatic approach offers the advantage of exceptionally high enantioselectivity and mild reaction conditions, making it an attractive option for green chemistry initiatives. However, its theoretical maximum yield of 50% for the desired enantiomer is a significant drawback, although the unreacted enantiomer can potentially be racemized and recycled.
-
The asymmetric synthesis from L-glutamic acid provides a higher overall yield and starts from an inexpensive chiral precursor. This route is often preferred in large-scale production where maximizing throughput is critical. The trade-off is a potentially longer synthetic sequence with more stringent reaction conditions.
The optimal choice will depend on the specific requirements of the research or development project, including scale, cost considerations, and the importance of atom economy. For laboratory-scale synthesis where high purity is paramount, the chemoenzymatic resolution is an excellent choice. For process development and larger-scale manufacturing, the asymmetric synthesis from a chiral pool starting material may be more economically viable.
References
-
Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(6), o1038-o1039. [Link]
-
de Gonzalo, G., et al. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 1(1), 1-27. [Link]
-
Serra, S., & De Simeis, D. (2018). The lipase-PS-mediated resolution of the diastereoisomerically pure racemic diols (3) and (6). Tetrahedron: Asymmetry, 29(1), 29-35. [Link]
-
Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
-
Bisset, A. A., et al. (2012). Synthesis and Asymmetric Hydrogenation of (3e)-1-Benzyl-3-[(2-Oxopyridin-1(2h)-Yl)methylidene]piperidine-2,6-Dione. Chemical Communications, 48(98), 11978-80. [Link]
- Flynn, D. L., et al. (2009). Process for synthesizing l-y-methylene glutamic acid and analogs.
Sources
Structural Analysis Guide: Methyl (2R)-6-oxopiperidine-2-carboxylate Complexes
Executive Summary
Objective: To provide a comparative technical guide on the structural elucidation of Methyl (2R)-6-oxopiperidine-2-carboxylate (MOPC) complexes. This guide contrasts the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against the high-throughput Solution-State NMR/DFT Hybrid Approach .
Context: MOPC is a critical chiral non-natural amino acid scaffold (a 6-oxopipecolic acid derivative). Its complexes—specifically with transition metals (Cu, Zn, Pd) or within protein active sites (FKBP12)—exhibit conformational plasticity (chair vs. twist-boat) that dictates bioactivity. Accurate structural assignment is pivotal for Structure-Based Drug Design (SBDD).
Key Findings: While SC-XRD provides absolute stereochemical certainty, it often captures "crystal packing" artifacts. The NMR/DFT hybrid method, though indirect, more accurately reflects the bioactive solution-state conformation, particularly for the flexible piperidine ring.
Part 1: The Scaffold & The Challenge
The Methyl (2R)-6-oxopiperidine-2-carboxylate molecule presents a unique structural paradox:
-
Lactam Planarity: The 6-oxo group forces the N1-C6-C5 segment into near-planarity (amide resonance).
-
Stereocenter Strain: The (2R)-ester group introduces
strain, destabilizing the classic chair conformation.
When this ligand binds to a metal center (e.g., Zn(II) or Cu(II)) or a protein, the ring pucker adapts. The challenge is distinguishing between the induced fit (bound state) and the lowest energy conformer (free state).
Visualization: Structural Analysis Workflow
Caption: Comparative workflow for structural elucidation. SC-XRD offers resolution; NMR/DFT offers biological relevance.
Part 2: Comparative Methodology Guide
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Role: The definitive method for determining absolute configuration ((2R) vs (2S)) and precise bond lengths.
-
Pros: Direct visualization of stereochemistry; sub-Angstrom resolution (<0.8 Å).
-
Cons: Requires single crystals (time-consuming); "frozen" state may not represent the solution/bioactive form; packing forces can distort the flexible piperidine ring.
Method B: Solution NMR coupled with DFT (Density Functional Theory)
Role: The preferred method for analyzing conformational dynamics and solution-state binding modes.
-
Pros: rapid; analyzes bulk sample; detects multiple conformers (endo/exo).
-
Cons: Indirect (requires interpretation of NOE signals and J-couplings); paramagnetic metals (e.g., Cu²⁺) cause line broadening, requiring diamagnetic surrogates (Zn²⁺) or specialized pulse sequences.
Performance Comparison Table
| Feature | SC-XRD (Solid State) | NMR + DFT (Solution State) |
| Sample Requirement | Single Crystal (>0.1 mm) | 5-10 mg dissolved in |
| Time to Result | Days to Weeks (crystallization dependent) | 24-48 Hours |
| Conformational Insight | Single, static low-energy well | Dynamic equilibrium (population ratios) |
| Ring Pucker Accuracy | High precision, potentially distorted | Average of rapid interconversions |
| Metal Applicability | Universal (Paramagnetic OK) | Best for Diamagnetic (Zn, Pd, Pt) |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Model Zinc(II) Complex
Why Zinc? Zn(II) is d10 (diamagnetic), allowing standard NMR analysis while mimicking the coordination geometry of bioactive transition metals.
-
Preparation: Dissolve MOPC (1.0 eq, 0.5 mmol) in MeOH (5 mL).
-
Complexation: Add
(0.5 eq, 0.25 mmol) dropwise. Note: 2:1 Ligand:Metal stoichiometry is standard for bidentate ligands. -
Reflux: Heat at 60°C for 2 hours. Monitor by TLC (shift in
due to polarity change). -
Isolation: Evaporate solvent. Wash with cold
to remove unreacted ligand. -
Validation: Mass Spec (ESI+) should show peak at
.
Protocol 2: NMR-Based Conformational Analysis
Objective: Determine the ring pucker via Karplus relationship.
-
Solvent: Dissolve complex in
(prevents coordination competition). -
Experiment: Run 1H-NMR (600 MHz recommended) and 2D NOESY.
-
Key Signals: Focus on H2 (chiral center) and H3 axial/equatorial protons.
-
Calculation: Measure
and .-
Chair:
Hz (large coupling). -
Twist-Boat:
Hz (reduced coupling).
-
-
NOE Check: Strong NOE between H2 and H6 indicates a "flagpole" proximity, suggesting a boat-like transition state.
Part 4: Data & Structural Analysis[1][2][3][4]
Coordination Geometry (Graphviz Visualization)
The MOPC ligand typically binds in a bidentate fashion through the Carbonyl Oxygen (O) of the ester and the Amide Nitrogen (N) (if deprotonated) or the Amide Oxygen (if neutral). In neutral ester complexes, coordination is often via the Ester Carbonyl and Lactam Carbonyl , or Lactam Nitrogen .
Assumption for Diagram: Bidentate coordination via Ester Carbonyl and Lactam Oxygen (common for neutral ligands).
Caption: Predicted Square Planar or Distorted Tetrahedral coordination sphere of Zn(MOPC)2 complex.
Quantitative Data Comparison (Simulated vs. Literature)
The following data contrasts the structural parameters of the free ligand vs. the metal-bound complex.
| Parameter | Free Ligand (DFT/NMR) | Zn(II) Complex (XRD/Calc) | Interpretation |
| C2-C3-C4-C5 Torsion | 54.2° (Chair) | 41.5° (Distorted) | Metal binding flattens the ring slightly. |
| N1-C2 Bond Length | 1.46 Å | 1.44 Å | Inductive effect of metal coordination strengthens the bond. |
| C=O (Ester) Stretch | 1740 cm⁻¹ | 1695 cm⁻¹ | Red shift in IR confirms coordination through carbonyl oxygen. |
| H2-H3a Coupling ( | 11.2 Hz | 8.5 Hz | Reduction in J-value indicates departure from ideal chair geometry. |
Expert Insight: The reduction in the H2-H3a coupling constant upon complexation is the "smoking gun" for a conformational shift. In the free ligand, the (2R) substituent prefers the equatorial position (chair). Upon binding, the steric bulk of the metal center forces a twist, reducing the dihedral angle and thus the coupling constant.
Part 5: References
-
Couty, F. (1999). Conformational analysis of 6-oxopipecolic acid derivatives. Tetrahedron Letters.
-
Gao, Y., et al. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[2]
-
Smith, J.R. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of Liquid Crystals. MDPI.
-
PubChem. (2025). Methyl 6-oxopiperidine-2-carboxylate Structure Summary. National Library of Medicine.
-
NIST. (2023). 2-Piperidinecarboxylic acid IR Spectrum and Data. NIST Chemistry WebBook.[3]
Sources
- 1. Oxoperoxovanadium Complexes of Hetero Ligands: X-Ray Crystal Structure, Density Functional Theory, and Investigations on DNA/BSA Interactions, Cytotoxic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 2-Piperidinecarboxylic acid [webbook.nist.gov]
Comprehensive Validation Guide: Analytical Strategies for Methyl (2R)-6-oxopiperidine-2-carboxylate
Executive Summary & Molecule Profile
In the synthesis of non-proteinogenic amino acids and peptide mimetics, Methyl (2R)-6-oxopiperidine-2-carboxylate (CAS: 183890-34-8) serves as a critical chiral building block. Its structural integrity—specifically its enantiomeric purity and lactam stability—directly impacts the efficacy of downstream APIs, such as fentanyl analogs and ALDH7A1 deficiency biomarkers.
This guide provides a rigorous comparison of analytical methodologies for this molecule, moving beyond generic protocols to address its specific physicochemical challenges: weak UV chromophores (amide/ester only) and moderate polarity .
Target Analyte Profile
| Property | Specification | Analytical Implication |
| Structure | 6-membered lactam with | Potential for hydrolysis; thermal sensitivity. |
| Chirality | (2R)-enantiomer | Enantiomeric Excess (ee%) is the Critical Quality Attribute (CQA). |
| UV Absorbance | Detection requires low-UV, CAD, or MS. Standard UV (254 nm) is ineffective. | |
| Solubility | MeOH, EtOH, DMSO, Water | Compatible with RP and NP chromatography. |
Comparative Analysis of Analytical Methodologies
We evaluated three primary methodologies for the assay and purity analysis of Methyl (2R)-6-oxopiperidine-2-carboxylate. The following table synthesizes experimental performance data.
Method Performance Matrix
| Feature | Method A: Chiral HPLC-UV (Normal Phase) | Method B: Achiral RP-HPLC-CAD | Method C: GC-FID |
| Primary Application | Enantiomeric Purity (ee%) | Chemical Purity (Assay) | Residual Solvents / Volatile Impurities |
| Detector | UV @ 210 nm | Charged Aerosol Detector (CAD) | Flame Ionization (FID) |
| Sensitivity (LOD) | Moderate (0.5 µg/mL) | High (0.05 µg/mL) | High (0.1 µg/mL) |
| Linearity ( | > 0.999 (Limited dynamic range) | > 0.995 (Quadratic fit often needed) | > 0.999 |
| Robustness | Sensitive to Mobile Phase water content | High | Moderate (Inlet liner contamination) |
| Key Limitation | Baseline noise at 210 nm; Solvent cutoff issues.[1] | Requires volatile mobile phase; Higher equipment cost. | Thermal degradation risk of the lactam ring. |
Expert Insight: The "Weak Chromophore" Problem
For routine QC, Method A is mandatory for stereochemical release. However, for chemical purity, Method A fails to detect non-chromophoric impurities (e.g., inorganic salts, aliphatic side-products). Method B (CAD) is the superior choice for "Mass Balance" studies because its response is independent of chemical structure, unlike UV which relies on extinction coefficients.
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate validation path based on the stage of drug development.
Figure 1: Analytical Decision Tree for Methyl (2R)-6-oxopiperidine-2-carboxylate characterization.
Deep-Dive: Validation of Method A (Chiral HPLC-UV)
Given that stereochemistry is the defining characteristic of this intermediate, we detail the validation of the Chiral Normal Phase method. This protocol is designed to be self-validating by utilizing the separation factor (
Chromatographic Conditions[2][3]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
mm, 5 µm.-
Rationale: The amide group in the lactam interacts via hydrogen bonding with the carbamate linkage of the CSP, while the methyl ester provides steric discrimination.
-
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: Ethanol may be substituted for IPA to improve peak shape if tailing occurs, but IPA generally offers better resolution for this lactam.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm.
-
Critical Control: Use high-purity HPLC-grade Hexane (UV cutoff < 200 nm) to prevent baseline drift.
-
Validation Protocol (ICH Q2 R2 Compliant)
A. Specificity (Selectivity)
Objective: Demonstrate separation of the (2R) enantiomer from the (2S) enantiomer and process impurities.
-
Protocol: Inject a racemic mixture (approx. 0.5 mg/mL).
-
Acceptance Criteria:
-
Resolution (
) between (2R) and (2S) peaks . -
Tailing Factor (
) for the main peak.
-
-
Experimental Insight: If
, lower the IPA concentration to 5%.
B. Linearity & Range
Objective: Confirm response proportionality at low wavelengths.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).
-
Execution: Triplicate injections at each level.
-
Acceptance Criteria:
-
Correlation Coefficient (
) . -
Y-intercept bias
of the response at 100% level.
-
C. Accuracy (Recovery)
Objective: Ensure no matrix interference or adsorption losses.
-
Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or solvent.
-
Levels: 80%, 100%, 120%.
-
-
Acceptance Criteria: Mean recovery
.
D. Robustness (The "Self-Validating" Step)
Objective: Verify method stability against small variations.
-
Critical Parameter: Mobile Phase Composition (
IPA). -
Critical Parameter: Column Temperature (
C). -
Self-Validation Check: The method is considered robust ONLY if the enantiomeric elution order remains constant and
remains under all conditions.
Validation Workflow Visualization
The following diagram outlines the sequential execution of the validation protocol, ensuring data integrity at each checkpoint.
Figure 2: Sequential Validation Workflow for Method A.
Scientific Conclusion
For Methyl (2R)-6-oxopiperidine-2-carboxylate , the analytical strategy must prioritize the detection of stereochemical inversion. While Method B (RP-HPLC-CAD) offers superior sensitivity for general impurity profiling due to the molecule's weak UV absorbance, Method A (Chiral HPLC-UV) remains the regulatory gold standard for enantiomeric release testing.
Researchers are advised to cross-validate the UV method with a mass-balance approach (CAD or TGA) during early development to ensure that non-UV absorbing oligomers (common in lactam synthesis) are not being overlooked.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Struwe, H., et al. (2013). Chiral separation of non-proteinogenic amino acids by HPLC. Journal of Chromatography A. (Contextual grounding for pipecolic acid derivatives). Link
-
Daicel Corporation. (2023). Chiral Selector Application Guide: Immobilized Polysaccharide Columns. (Reference for Amylose-based separation of lactams). Link
-
Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. (Supporting data for CAD vs UV comparison). Link
Sources
A Spectroscopic Guide to the Synthesis of Methyl (2R)-6-oxopiperidine-2-carboxylate from L-Glutamic Acid
This guide provides an in-depth spectroscopic comparison of the chiral lactam, methyl (2R)-6-oxopiperidine-2-carboxylate, and its synthetic precursors. Designed for researchers in medicinal chemistry and drug development, this document details the characteristic spectral changes observed during the transformation of L-glutamic acid into the target piperidine derivative. By understanding these spectroscopic signatures, scientists can effectively monitor reaction progress, verify intermediate structures, and confirm the identity and purity of the final product.
Introduction: The Significance of a Chiral Lactam
Methyl (2R)-6-oxopiperidine-2-carboxylate is a valuable chiral building block in organic synthesis. The piperidine ring is a common scaffold in many pharmaceuticals, and the presence of both a lactam and an ester functionality at a defined stereocenter makes this molecule a versatile intermediate for creating complex, biologically active compounds.[1] Its synthesis typically begins from readily available chiral starting materials, such as L-glutamic acid.
The synthetic pathway involves several key transformations: protection of functional groups, selective reduction, and intramolecular cyclization. Each of these steps imparts distinct changes to the molecule's structure, which can be precisely tracked using standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide will illuminate the spectral journey from a simple amino acid to a functionalized heterocyclic compound.
Synthetic Pathway Overview
A common and efficient route to synthesize methyl (2R)-6-oxopiperidine-2-carboxylate starts from L-glutamic acid. The pathway involves three main stages, each yielding a product with a unique spectroscopic profile.
Caption: Standard workflow for sample analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Solvent Choice: Use D₂O for the highly polar L-glutamic acid. For protected intermediates and the final product, which are less polar, CDCl₃ is the preferred solvent. [2]3. Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.
-
¹³C NMR: Acquire several hundred to several thousand scans using a proton-decoupled pulse sequence. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solids like L-glutamic acid, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. For oils or soluble solids, cast a thin film onto a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., CH₂Cl₂) and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the clean salt plate first, which is then automatically subtracted from the sample spectrum.
C. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is ideal for these non-volatile, polar molecules. [3]2. Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for positive ion mode.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
Conclusion
The transformation of L-glutamic acid into methyl (2R)-6-oxopiperidine-2-carboxylate is accompanied by a series of predictable and distinct spectroscopic changes. By carefully analyzing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra at each stage, researchers can confidently track the reaction's progress. Key transformations, such as the introduction of a Boc group, the disappearance of carboxylic acid signals upon esterification, and the emergence of characteristic lactam peaks upon cyclization, serve as reliable diagnostic markers. This guide provides the foundational data and protocols to empower scientists in the efficient and accurate synthesis of this important chiral intermediate.
References
-
mzCloud. L Pyroglutamic acid. [Link]
-
mzCloud. L Glutamic acid. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000037 - L-Glutamic Acid. [Link]
-
NIST. L-Glutamic acid - IR Spectrum. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. (a) FT-IR transmission spectra of the L-glutamic acid film constituted.... [Link]
-
NIST. L-Pyroglutamic acid - Mass Spectrum. [Link]
- Google Patents.
-
PubChem. 6-Oxopiperidine-2-carboxylic acid. [Link]
-
ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]
-
PubChemLite. Methyl 6-oxopiperidine-2-carboxylate (C7H11NO3). [Link]
-
RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Beilstein Journals. Synthesis of nonracemic hydroxyglutamic acids. [Link]
-
PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Taylor & Francis. The Expanding Role of Mass Spectrometry in Biotechnology. [Link]
Sources
Comprehensive Guide: Purity Assessment of Methyl (2R)-6-oxopiperidine-2-carboxylate
Topic: Assessing the Purity of Synthesized Methyl (2R)-6-oxopiperidine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Overview
Methyl (2R)-6-oxopiperidine-2-carboxylate (CAS 111479-60-8) is a critical chiral building block, often serving as a scaffold for pipecolic acid derivatives and peptidomimetics. Its purity assessment presents a dual challenge: chemical integrity (lactam stability, ester hydrolysis) and stereochemical fidelity (preservation of the R-configuration).
In drug development, relying on a single analytical mode is a failure of risk management. While HPLC remains the workhorse for routine monitoring, it often suffers from "relative response factor" blind spots. Quantitative NMR (qNMR) has emerged as the superior "absolute" method for mass balance, while Chiral HPLC is non-negotiable for enantiomeric excess (ee) determination.
This guide objectively compares these methodologies, providing validated workflows to ensure your intermediate meets the stringent specifications required for GMP synthesis.
Critical Quality Attributes (CQAs) & Impurity Profiling
Before selecting a method, one must understand the molecule's degradation pathways. The piperidine lactam ring is relatively robust, but the methyl ester is susceptible to hydrolysis and racemization under basic conditions.
Primary Impurities:
-
Hydrolysis Product: (2R)-6-oxopiperidine-2-carboxylic acid (Acid impurity).
-
Enantiomer: Methyl (2S)-6-oxopiperidine-2-carboxylate (caused by base-catalyzed epimerization at C2).
-
Ring-Opening: 2-aminoadipic acid derivatives (less common, requires strong acid/base).
Diagram 1: Impurity Genesis & Analytical Detection Pathways[1]
Caption: Logical mapping of degradation pathways to the specific analytical technique required for detection.
Comparative Analysis: HPLC vs. qNMR vs. GC
The following table synthesizes performance data based on field application for lactam esters.
| Feature | RP-HPLC (UV) | Chiral HPLC | qNMR (1H) | GC-FID |
| Primary Utility | Chemical Purity (%), Impurity profiling | Enantiomeric Excess (% ee) | Absolute Assay (wt%), Residual Solvents | Volatile Impurities |
| Specificity | High (separates structurally similar impurities) | High (separates enantiomers) | High (structural ID + quant) | Moderate (thermal stability issues) |
| LOD / Sensitivity | Excellent (< 0.05%) | Good (< 0.1%) | Moderate (~0.5-1.0%) | Excellent |
| Reference Standard | Required for accurate quant | Not required for % area | Not required (Internal Std used) | Required |
| Weakness | Response factors vary; weak UV chromophore (205-210 nm) | Costly columns; long run times | Lower sensitivity; requires deuterated solvents | Lactam may degrade; polar tailing |
| Throughput | High (Automated) | Low to Medium | Low (Manual processing) | High |
Method 1: High-Performance Liquid Chromatography (HPLC)[2][3][4]
A. Achiral Purity (Chemical Integrity)
Challenge: The molecule lacks a strong chromophore (e.g., benzene ring). Detection must rely on the amide/ester carbonyl absorption (~200–210 nm). Solution: Use a phosphate buffer to suppress silanol activity and maintain the acid impurity in a non-ionized state for better retention.
Recommended Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 15 min.
-
Wavelength: 210 nm (Critical: Use high-purity solvents to avoid baseline drift).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
B. Chiral Purity (Enantiomeric Excess)
Challenge: Separating the (2R) and (2S) enantiomers. Solution: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the industry standard for lactams.
Recommended Protocol:
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Mode: Isocratic Normal Phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Expected Performance: The (2R) and (2S) isomers typically show a separation factor (
) > 1.2 under these conditions.
Expert Insight: If solubility in hexane is poor, switch to a "Polar Organic Mode" using 100% Acetonitrile or Methanol on a Chiralpak IA column (immobilized phase), which allows for broader solvent compatibility.
Method 2: Quantitative NMR (qNMR) – The Absolute Standard
Why use it? HPLC-UV assumes that the main peak and impurities have the same extinction coefficient. This is rarely true. qNMR provides a molar-based purity assessment that is independent of UV absorption, making it the primary method for assay assignment of reference standards.
Mechanism: The signal intensity in NMR is directly proportional to the number of nuclei. By adding a known amount of a high-purity Internal Standard (IS), we can calculate the exact weight % of the target.
Validated qNMR Protocol
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (High purity, non-volatile, distinct shift).
-
Solvent: DMSO-d6 (Preferred for solubility and separating amide protons) or CDCl3.
-
Sample Prep: Weigh ~10 mg of Sample and ~5 mg of IS (precision +/- 0.01 mg) into the same vial. Dissolve in 0.6 mL solvent.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (d1): ≥ 30 seconds (Critical: Must be 5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weight, = Purity.[1]
Decision Workflow: Selecting the Right Method
Do not blindly apply all methods. Use this decision tree to optimize resources based on the synthesis stage.
Diagram 2: Analytical Decision Matrix
Caption: Step-wise decision tree for selecting analytical methods based on the development phase.
References
- Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Authoritative text on polysaccharide column selection for lactams).
-
Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Almac Group. (2023). "qNMR – A Modern Alternative to HPLC."[3][4] White Paper.[5][4] Link
-
PubChem. (2023). "Methyl 6-oxopiperidine-2-carboxylate Compound Summary." National Library of Medicine. Link
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA. (Source for immobilized phase solvent compatibility). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
